molecular formula C16H13N4NaO8S B14457314 2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt CAS No. 68400-42-0

2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt

Cat. No.: B14457314
CAS No.: 68400-42-0
M. Wt: 444.4 g/mol
InChI Key: MPCVYZWRPYLYMF-UHFFFAOYSA-M
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Description

2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound known for its vibrant color and diverse applications. It is commonly used in various industries, including textiles, pharmaceuticals, and research laboratories. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of phenol to produce 2-nitrophenol. This intermediate is then subjected to sulfonation to introduce the sulfonic acid group. The next step involves the coupling of the sulfonated nitrophenol with a diazonium salt derived from 2-oxo-1-((phenylamino)carbonyl)propylamine. The final product is obtained by neutralizing the resulting azo compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the careful monitoring of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo bond can be cleaved to form the corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.

    Reduction: Formation of 2-hydroxy-5-amino-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and molecules.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a dye in the textile industry and as a colorant in food and cosmetics.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The azo bond in the compound can undergo reduction to form reactive intermediates that can interact with cellular targets. Additionally, the nitro and sulfonic acid groups can participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of functional groups and structural features. Similar compounds include:

    2-Hydroxy-5-nitrobenzenesulfonic acid: Lacks the azo and carbonyl groups, resulting in different reactivity and applications.

    3-((2-Oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Lacks the hydroxyl and nitro groups, leading to variations in chemical behavior and uses.

    2-Hydroxy-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Similar structure but different positioning of functional groups, affecting its properties and applications.

Properties

CAS No.

68400-42-0

Molecular Formula

C16H13N4NaO8S

Molecular Weight

444.4 g/mol

IUPAC Name

sodium;3-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H14N4O8S.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28);/q;+1/p-1

InChI Key

MPCVYZWRPYLYMF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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